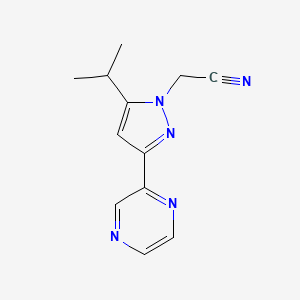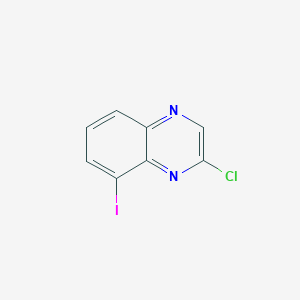
Flavoxate N-Oxide Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Flavoxate N-Oxide Hydrochloride is a derivative of Flavoxate, a compound known for its antispasmodic properties. It is primarily used in the treatment of urinary bladder spasms and other related conditions. The compound is characterized by its ability to relax smooth muscles, which is beneficial in alleviating symptoms such as dysuria, urgency, and nocturia.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Flavoxate N-Oxide Hydrochloride involves the oxidation of Flavoxate. The reaction typically requires an oxidizing agent such as hydrogen peroxide or a peracid. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective oxidation of the nitrogen atom in the piperidine ring to form the N-oxide derivative.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then purified using techniques such as crystallization or chromatography to meet pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
Flavoxate N-Oxide Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The primary reaction in its synthesis.
Reduction: Can be reduced back to Flavoxate under specific conditions.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: this compound.
Reduction: Flavoxate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Flavoxate N-Oxide Hydrochloride has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its effects on smooth muscle cells and its potential therapeutic applications.
Medicine: Investigated for its efficacy in treating urinary disorders and its pharmacokinetics.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
Flavoxate N-Oxide Hydrochloride exerts its effects by relaxing smooth muscles in the urinary tract. It acts as a competitive antagonist at muscarinic receptors, reducing the tonus of smooth muscle and alleviating symptoms of bladder spasms. The compound may also have local anesthetic properties, contributing to its therapeutic effects.
Comparación Con Compuestos Similares
Flavoxate N-Oxide Hydrochloride is unique compared to other similar compounds due to its specific N-oxide functional group, which enhances its solubility and stability. Similar compounds include:
Flavoxate: The parent compound, used for similar therapeutic purposes.
Oxybutynin: Another antispasmodic used in the treatment of overactive bladder.
Tolterodine: A muscarinic receptor antagonist used for urinary incontinence.
This compound stands out due to its unique chemical structure and enhanced pharmacological properties.
Propiedades
Fórmula molecular |
C24H26ClNO5 |
|---|---|
Peso molecular |
443.9 g/mol |
Nombre IUPAC |
2-(1-oxidopiperidin-1-ium-1-yl)ethyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate;hydrochloride |
InChI |
InChI=1S/C24H25NO5.ClH/c1-17-21(26)19-11-8-12-20(23(19)30-22(17)18-9-4-2-5-10-18)24(27)29-16-15-25(28)13-6-3-7-14-25;/h2,4-5,8-12H,3,6-7,13-16H2,1H3;1H |
Clave InChI |
WQGSUWJXTCWMLF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCC[N+]3(CCCCC3)[O-])C4=CC=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-[1-Methyl-4-[1-(2,4,6-trimethylphenyl)-1H-tetrazol-5-yl]-4-piperidinyl]-1H-indole-3-ethanamine](/img/structure/B15291455.png)




